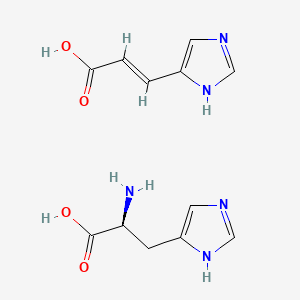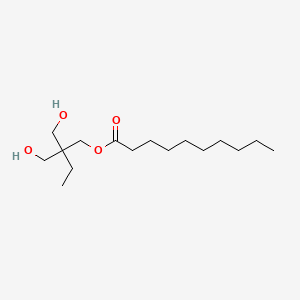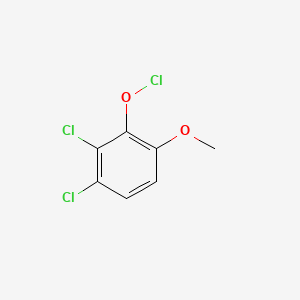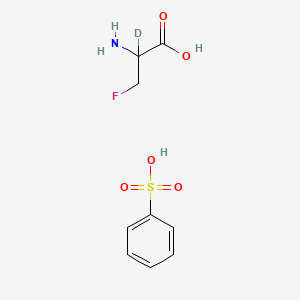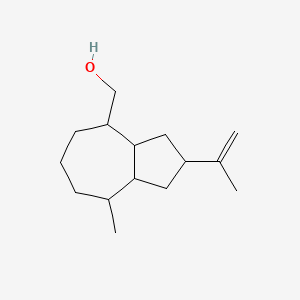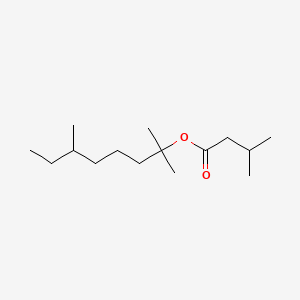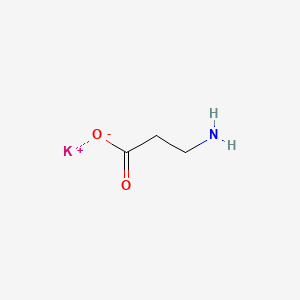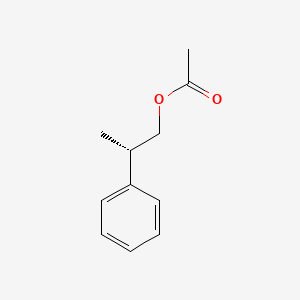
(S)-beta-Methylphenethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-beta-Methylphenethyl acetate is an organic compound that belongs to the class of esters. It is known for its pleasant, fruity aroma and is often used in the fragrance and flavor industries. The compound has a chiral center, making it optically active, and the (S)-enantiomer is the one of interest in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-beta-Methylphenethyl acetate typically involves the esterification of (S)-beta-Methylphenethyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor. This method ensures higher yields and purity of the product. The use of immobilized enzymes as catalysts in the esterification process is also gaining popularity due to its eco-friendly nature and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-beta-Methylphenethyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to (S)-beta-Methylphenethyl alcohol and acetic acid.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed
Hydrolysis: (S)-beta-Methylphenethyl alcohol and acetic acid.
Reduction: (S)-beta-Methylphenethyl alcohol.
Substitution: Depending on the nucleophile, various substituted phenethyl derivatives.
Applications De Recherche Scientifique
(S)-beta-Methylphenethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential pheromonal activity in insects and other organisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of (S)-beta-Methylphenethyl acetate largely depends on its application. In biological systems, it may interact with olfactory receptors, triggering a sensory response. In chemical reactions, its reactivity is governed by the ester functional group, which can undergo nucleophilic attack, leading to various transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Another ester with a fruity aroma, commonly used as a solvent.
Methyl acetate: A simpler ester, also used as a solvent and in the fragrance industry.
Propyl acetate: Similar in structure and used in similar applications.
Uniqueness
(S)-beta-Methylphenethyl acetate is unique due to its chiral center, which imparts optical activity and can lead to different biological activities compared to its racemic or other enantiomeric forms. Its specific aroma profile also makes it distinct in the flavor and fragrance industries.
Propriétés
Numéro CAS |
50373-50-7 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
[(2S)-2-phenylpropyl] acetate |
InChI |
InChI=1S/C11H14O2/c1-9(8-13-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3/t9-/m1/s1 |
Clé InChI |
RVPTTWAAIKMYAH-SECBINFHSA-N |
SMILES isomérique |
C[C@H](COC(=O)C)C1=CC=CC=C1 |
SMILES canonique |
CC(COC(=O)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




